molecular formula C8H4N2O5 B8457316 3-nitro-N-hydroxyphthalimide

3-nitro-N-hydroxyphthalimide

Cat. No.: B8457316
M. Wt: 208.13 g/mol
InChI Key: UFAKGZMZIPCHEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-nitro-N-hydroxyphthalimide is a derivative of N-Hydroxyphthalimide (NHPI), an efficient organocatalyst that promotes free-radical processes for the aerobic oxidation of a wide range of organic substrates . Its primary research value lies in its function as a precursor to a reactive nitroxyl radical species. Under gentle conditions, often in the presence of a co-catalyst or initiator, it generates the corresponding N-oxyl radical (PINO, phthalimide-N-oxyl) . This radical is a powerful yet selective agent for abstracting hydrogen atoms, enabling key transformations in organic synthesis . This mechanism is leveraged in the oxidation of alkanes to alcohols, secondary alcohols to ketones, and in the functionalization of alkylbenzenes . The nitro-substituted derivative may offer modified electronic properties, potentially influencing the catalyst's solubility, reactivity, or selectivity in these processes compared to the parent NHPI. This compound is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic use. Researchers should consult safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4N2O5

Molecular Weight

208.13 g/mol

IUPAC Name

2-hydroxy-4-nitroisoindole-1,3-dione

InChI

InChI=1S/C8H4N2O5/c11-7-4-2-1-3-5(10(14)15)6(4)8(12)9(7)13/h1-3,13H

InChI Key

UFAKGZMZIPCHEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)O

Origin of Product

United States

Significance of N Hydroxyimides in Modern Organic Synthesis and Catalysis

N-hydroxyimides, most notably N-hydroxyphthalimide (NHPI), have become indispensable tools in organic synthesis. nih.gov Their prominence stems from their ability to act as highly efficient organocatalysts for a wide array of chemical transformations, especially free-radical reactions. nih.gov A key feature of NHPI is its function as a precursor to the phthalimide (B116566) N-oxyl (PINO) radical, a stable yet highly reactive nitroxide-type free radical that can initiate and propagate reaction chains. nih.govsci-hub.se

This catalytic activity is particularly valuable in aerobic oxidation reactions, where molecular oxygen, an environmentally benign and abundant oxidant, can be utilized. nih.govacs.org The NHPI system, often used in conjunction with co-catalysts like cobalt or manganese salts, facilitates the oxidation of a diverse range of organic substrates, including alkanes, alkylbenzenes, and alcohols, under relatively mild conditions. acs.orgrsc.org For instance, the combination of NHPI and a cobalt acetylacetonate (B107027) complex has proven effective for the aerobic oxidation of cycloalkanes to their corresponding cycloalkanones and dicarboxylic acids. acs.org

Furthermore, N-hydroxyimides and their activated ester derivatives are crucial intermediates in peptide synthesis and other coupling reactions. jchemlett.comresearchgate.net They enable the formation of amide and ester bonds with high efficiency and minimal side reactions, making them valuable in the construction of complex molecules. jchemlett.comjchemlett.com The development of new synthetic methods, such as cross-dehydrogenative coupling reactions, continues to expand the utility of N-hydroxyimides as versatile building blocks for carbon-carbon and carbon-heteroatom bond formation. jchemlett.comjchemlett.com

Overview of 3 Nitro N Hydroxyphthalimide As a Promising Research Subject

Within the family of N-hydroxyphthalimide derivatives, 3-nitro-N-hydroxyphthalimide has emerged as a compound of particular interest. The introduction of a nitro group (-NO₂) onto the phthalimide (B116566) ring system significantly alters the electronic properties of the molecule. This electron-withdrawing group is expected to influence the reactivity and catalytic activity of the N-hydroxyimide moiety.

The primary role of NHPI derivatives in catalysis is linked to the homolytic cleavage of the N-O-H bond to form the active PINO radical. The energy required for this bond cleavage, known as the Bond Dissociation Energy (BDE), is a critical parameter. Modifications to the aromatic ring, such as the introduction of a nitro group, can tune this BDE. Research into substituted NHPI derivatives has shown that electron-withdrawing groups can impact the catalytic activity in oxidation reactions. researchgate.net While specific BDE values for this compound are not widely published, the principle of electronic tuning is a key driver for its investigation.

The synthesis of N-hydroxyimides is well-established, typically involving the reaction of the corresponding anhydride (B1165640) with hydroxylamine (B1172632) or its salts. sci-hub.sehandwiki.org For instance, phthalic anhydride reacts with hydroxylamine hydrochloride in the presence of a base to yield N-hydroxyphthalimide. handwiki.org A similar strategy would be employed starting from 3-nitrophthalic anhydride to produce this compound.

Below is a table summarizing the key properties of the parent compound, N-hydroxyphthalimide, which serves as a benchmark for understanding its derivatives.

PropertyValue
Chemical Formula C₈H₅NO₃
Molar Mass 163.132 g·mol⁻¹
Appearance White to pale yellow crystalline solid
Melting Point 233 °C (decomposes)
Solubility Soluble in water and polar organic solvents
Gas-Phase O-H BDE ~83.3-83.5 kcal/mol

Data for N-hydroxyphthalimide. researchgate.netwikipedia.orgchemicalbook.com

Scope and Objectives of Academic Inquiry

Historical and Contemporary Synthetic Routes to N-Hydroxyphthalimides

The preparation of N-hydroxyphthalimides has evolved over the years, with several methods being developed to enhance efficiency and yield.

A prevalent and historically significant method for synthesizing N-hydroxyphthalimides involves the condensation reaction between a dicarboxylic anhydride (B1165640) and a hydroxylammonium salt, such as hydroxylammonium chloride or hydroxylammonium sulfate. google.comresearchgate.net This reaction is typically carried out in the presence of a base. google.comresearchgate.net For instance, N-hydroxyphthalimide can be produced by reacting phthalic anhydride with hydroxylamine (B1172632) hydrochloride. wikipedia.org The reaction can also proceed with hydroxylamine phosphate (B84403) at elevated temperatures, even without an additional base, yielding N-hydroxyphthalimide in high purity. google.comwikipedia.org

The general scheme for this reaction is as follows:

Reactants: Dicarboxylic anhydride (e.g., phthalic anhydride) and a hydroxylammonium salt (e.g., hydroxylammonium chloride, hydroxylammonium phosphate). google.comwikipedia.org

Conditions: The reaction is often heated, and various bases can be employed to facilitate the reaction. google.comwikipedia.org Microwave irradiation has also been utilized to accelerate the synthesis. wikipedia.orgtandfonline.com

While the condensation of anhydrides with hydroxylammonium salts is common, alternative precursors and reagents have also been explored. One such method involves the reaction of phthaloyl chloride with hydroxylamine hydrochloride in the presence of a base like sodium carbonate. wikipedia.org Another approach utilizes diethyl phthalate (B1215562) with hydroxylamine hydrochloride and sodium acetate (B1210297). wikipedia.org

A different strategy begins with N-unsubstituted imides, which are first converted to their N-Boc derivatives. These intermediates then react with aqueous hydroxylamine to produce the hydroxylammonium salt of the corresponding N-hydroxyimide, which upon acidic workup, yields the pure N-hydroxyimide. sci-hub.se

Bases play a crucial role in many synthetic routes to N-hydroxyphthalimides by neutralizing the acid formed during the reaction and facilitating the nucleophilic attack of hydroxylamine.

Inorganic Bases: Sodium carbonate is a commonly used base in these reactions. google.comwikipedia.org

Organic Bases: Pyridine (B92270) is frequently employed, especially in microwave-assisted syntheses. google.comwikipedia.orgtandfonline.com Triethylamine (B128534) is another organic base that has been used in the synthesis of N-hydroxyphthalimide derivatives. chemmethod.comchemmethod.comacs.org

Solid-Phase Bases: Amberlyst A21, a weak base anion-exchange resin, has been investigated as a reusable solid base catalyst for the synthesis of N-hydroxysuccinimide from succinic acid and hydroxylammonium chloride. aip.org

The choice of base can influence the reaction conditions and the final yield of the product. Some protocols have been developed that proceed without the addition of a base, particularly when using hydroxylammonium phosphate. google.comgoogle.com

Targeted Synthesis of this compound

The introduction of a nitro group onto the phthalimide (B116566) ring, as in this compound, requires specific synthetic considerations.

The synthesis of substituted N-hydroxyphthalimides, including the 3-nitro derivative, generally follows the same principles as the synthesis of the parent compound, but starts with the appropriately substituted phthalic anhydride or phthalic acid. google.com For the synthesis of this compound, 3-nitrophthalic acid or 3-nitrophthalic anhydride is used as the starting material.

A specific protocol for preparing this compound involves the reaction of 3-nitrophthalic acid with hydroxylammonium phosphate at a bath temperature of 130°C, which has been reported to yield the product in 90% purity. google.com Another method describes the synthesis of this compound from the corresponding N-unsubstituted imide, which is first treated with di-tert-butyldicarbonate and DMAP, followed by reaction with aqueous hydroxylamine, resulting in a 94% yield. sci-hub.se Microwave-assisted synthesis using 3-nitrophthalic anhydride and hydroxylamine hydrochloride in pyridine has also been reported. tandfonline.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and other substituted analogues. Key parameters that can be adjusted include:

Temperature: The reaction temperature is a critical factor. For instance, the reaction of 3-nitrophthalic acid with hydroxylammonium phosphate is conducted at 130°C. google.com

Solvent: The choice of solvent can impact reaction rates and product solubility. While some reactions are carried out in water, others may use organic solvents or even proceed under neat conditions. google.comtandfonline.com

Reaction Time: The duration of the reaction is adjusted to ensure complete conversion of the starting materials. Microwave-assisted syntheses are known to significantly reduce reaction times. tandfonline.com

Purification Methods: After the reaction, the product is typically purified. This can involve digestion with water to remove water-soluble impurities, followed by filtration and drying. google.com Recrystallization or sublimation can be used to obtain analytically pure samples. wikipedia.orgsci-hub.se

Table of Synthetic Conditions for N-Hydroxyphthalimides

Starting Material Reagents Base Conditions Yield Reference
Phthalic Anhydride Hydroxylamine Hydrochloride Sodium Carbonate Heating 76% wikipedia.org
Phthalic Anhydride Hydroxylamine Hydrochloride Pyridine Microwave 81% wikipedia.org
Phthalic Anhydride Hydroxylamine Phosphate None 130°C 86% wikipedia.org
3-Nitrophthalic Acid Hydroxylammonium Phosphate None 130°C 90% google.com
3-Nitro Phthalimide Di-tert-butyldicarbonate, DMAP, Hydroxylamine None Room Temp 94% sci-hub.se

Advanced Synthetic Techniques

The synthesis of N-hydroxyphthalimides, particularly those bearing electron-withdrawing groups like a nitro substituent, has evolved from traditional condensation reactions to more efficient and rapid methods.

Microwave-Assisted Synthesis Approaches

Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of N-hydroxyphthalimide derivatives, offering significant improvements in reaction times and yields compared to conventional heating methods. google.com The reaction of 3-nitrophthalic anhydride with hydroxylamine hydrochloride in the presence of pyridine proceeds smoothly under microwave irradiation to afford this compound. google.com

This advanced thermal method dramatically reduces the reaction time from hours to minutes and substantially increases the product yield. For instance, conventional heating of nitrophthalic anhydrides with hydroxylamine hydrochloride can result in low yields, with one report noting a yield of only 9% for N-hydroxy-3-nitrophthalimide after overnight reflux. google.comtandfonline.com In stark contrast, the microwave-assisted approach provides the same product in significantly higher yields in a fraction of the time. google.com

Below is a comparison of conventional versus microwave-assisted synthesis for nitrated N-hydroxyphthalimides.

Table 1: Comparison of Synthetic Methods for Nitrated N-Hydroxyphthalimides

Entry Starting Material Method Reaction Time Yield (%)
1 3-Nitrophthalic Anhydride Conventional Heating Overnight 9 google.comtandfonline.com
2 3-Nitrophthalic Anhydride Microwave Irradiation 7 min 50 google.com
3 4-Nitrophthalic Anhydride Conventional Heating 3 h 41 google.com
4 4-Nitrophthalic Anhydride Microwave Irradiation 7 min 89 google.com

Emerging Methodologies for Nitrated N-Hydroxyimides

Beyond microwave chemistry, other advanced methodologies have been developed to streamline the synthesis of nitrated N-hydroxyimides, often focusing on metal-free conditions and improved atom economy.

One notable emerging method involves the direct reaction of 3-nitrophthalic acid with hydroxylammonium phosphate at an elevated temperature of 130°C. This base-free approach produces this compound in an excellent yield of 90%. google.com This process is advantageous as it starts from the dicarboxylic acid and avoids the use of organic bases like pyridine. google.com

Another innovative, one-pot synthesis begins with the corresponding N-unsubstituted imide. sci-hub.se This technique is applicable to nitrated systems, such as the preparation of 4-nitro-N-hydroxyphthalimide. In this process, the imide is first converted into its N-Boc derivative, which is subsequently reacted with an aqueous solution of hydroxylamine at room temperature. sci-hub.se This reaction leads to the formation of the hydroxylammonium salt of the N-hydroxyimide, which precipitates from the solution. sci-hub.se An acidic workup then furnishes the pure N-hydroxyimide. sci-hub.se This mild method is notable for its operational simplicity and the avoidance of harsh reagents. sci-hub.se

Derivatization Strategies for N-Hydroxyphthalimide Scaffolds

The N-hydroxyphthalimide structure serves as a versatile scaffold that can be derivatized to create a range of valuable reagents for applications in peptide synthesis and catalysis.

Synthesis of O-Substituted Hydroxylamines

The N-hydroxyphthalimide framework is a key precursor for the synthesis of O-substituted hydroxylamines. N-Hydroxyphthalimide ethers can be cleaved through methods like alkaline hydrolysis or treatment with hydrazine (B178648) hydrate (B1144303) to release the corresponding O-alkylhydroxylamines. wikipedia.org This strategy makes O-substituted hydroxylamines, which can be difficult to access directly, readily available. nih.gov

Modern, metal-free approaches have been developed for the synthesis of the N-aryloxyphthalimide precursors. N-hydroxyphthalimide can be arylated with diaryliodonium salts in the presence of a base like potassium tert-butoxide to provide N-aryloxyimides in excellent yields and with short reaction times. organic-chemistry.org A subsequent mild hydrolysis, using ammonia (B1221849) or hydroxylamine instead of toxic hydrazine, yields the desired aryloxyamines, which are valuable building blocks in medicinal chemistry. organic-chemistry.org

Formation of Active Esters for Peptide Synthesis

N-hydroxyphthalimide is widely used to form "active esters" of N-protected amino acids, which are crucial intermediates for peptide synthesis. wikipedia.org The high reactivity of these esters facilitates the formation of peptide bonds. acs.org

Established Method: The classical approach involves the coupling of an N-protected amino acid with N-hydroxyphthalimide using a dehydrating agent, most commonly N,N′-dicyclohexylcarbodiimide (DCC). wikipedia.orgbohrium.com This reaction forms a stable, often crystalline, active ester that can then react with the free amino group of another amino acid or peptide to extend the chain. bohrium.com

Emerging Method: More recent developments include carbodiimide-free methods for the synthesis of these active esters. One such method involves treating a carboxylic acid with a combination of triphenylphosphine, iodine, and triethylamine in the presence of N-hydroxyphthalimide. acs.org This approach is performed at room temperature and avoids the use of traditional coupling agents. acs.org Additionally, cross-dehydrogenative coupling reactions that convert aldehydes directly into N-hydroxyimide esters offer a modern, atom-economical alternative. jchemlett.com

Table 2: Methods for the Formation of N-Hydroxyphthalimide Active Esters

Feature Established Method (DCC Coupling) Emerging Method (I₂/PPh₃)
Reagents N-Protected Amino Acid, N-Hydroxyphthalimide, DCC Carboxylic Acid, N-Hydroxyphthalimide, I₂, PPh₃, Et₃N acs.org
Byproduct Dicyclohexylurea (DCU) Triphenylphosphine oxide, Triethylammonium iodide
Conditions Typically 0°C to room temperature Room temperature acs.org
Advantages Well-established, reliable Avoids carbodiimides, mild conditions acs.org

Functionalization of the Phthalimide Core for Catalyst Design

The N-hydroxyphthalimide scaffold is the foundation for the phthalimide-N-oxyl (PINO) radical, a valuable hydrogen-atom-transfer (HAT) catalyst used for the selective functionalization of C-H bonds. researchgate.netresearchgate.net A significant area of research involves the functionalization of the phthalimide core to optimize the catalyst's performance, including its reactivity, stability, and solubility. researchgate.net

The introduction of substituents onto the aromatic ring of the phthalimide is a key strategy for tuning the catalyst's electronic properties. Specifically, adding electron-withdrawing groups (EWGs) can activate the catalyst and enhance its reactivity. researchgate.net The nitro group in this compound is a strong EWG, and its presence is expected to increase the reactivity of the corresponding PINO radical as a HAT catalyst. researchgate.nettandfonline.com This makes the targeted functionalization of the phthalimide core a critical aspect of designing improved catalysts for real-world chemical applications. researchgate.net

Introduction of Electron-Withdrawing/Donating Groups

The electronic properties of the phthalimide ring can be modulated by introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs). This tuning is critical as it influences the reactivity of the N-hydroxyphthalimide derivative, particularly its performance as an oxidation catalyst. Current time information in Bangalore, IN.

The synthesis of these analogs generally follows the established condensation reaction between the appropriately substituted phthalic anhydride and hydroxylamine. Microwave-assisted synthesis has proven effective for preparing a range of N-hydroxyphthalimide derivatives bearing both electron-donating and electron-withdrawing substituents in high yields. mdpi.com

For example, reactions of various substituted phthalic anhydrides with hydroxylamine hydrochloride under microwave irradiation have been successfully employed to synthesize a series of derivatives. While specific comparative yields under identical conditions are not always detailed, the influence of these substituents on the catalytic activity of the resulting N-hydroxyphthalimides has been a subject of study. It has been observed that electron-withdrawing groups can enhance the catalytic activity in certain oxidation reactions. nih.gov Conversely, the introduction of electron-donating groups can also modulate the catalytic performance, with some studies indicating that derivatives like 4-tert-BuNHPI exhibit higher activity than the unsubstituted NHPI in specific oxidation processes. Current time information in Bangalore, IN.

Substituent GroupExample CompoundSynthetic MethodReference
Electron-Withdrawing4-Nitro-N-hydroxyphthalimideMicrowave-assisted condensation tandfonline.com
Electron-Withdrawing4,5-Dichloro-N-hydroxyphthalimideOne-pot from N-unsubstituted imide bohrium.com
Electron-Withdrawing3,4,5,6-Tetrachloro-N-hydroxyphthalimideOne-pot from N-unsubstituted imide bohrium.com
Electron-Donating4-Methyl-N-hydroxyphthalimideCondensation with hydroxylammonium phosphate researchgate.net
Electron-Donating4-tert-Butyl-N-hydroxyphthalimideNot specified Current time information in Bangalore, IN.
Immobilization Strategies for Catalyst Recovery and Reuse

A significant drawback of using homogeneous N-hydroxyphthalimide catalysts is the difficulty in their separation and reuse from the reaction mixture. ustc.edu.cn To overcome this, various strategies have been developed to immobilize N-hydroxyphthalimide onto solid supports, rendering the catalyst heterogeneous and easily recoverable. ustc.edu.cnchemmethod.com

Silica (B1680970) gel is a commonly used support for the immobilization of N-hydroxyphthalimide due to its high surface area and mechanical stability. beilstein-journals.orgtcichemicals.com Several methods have been reported for anchoring NHPI onto silica.

One approach involves the covalent anchoring of N-hydroxyphthalimide onto silica via robust imide bonds. Another method describes the immobilization of NHPI on the surface of SBA-15 mesoporous silica through both "grafting-from" and "grafting-onto" techniques, utilizing surface silanols to form stable O-Si-C bonds. tcichemicals.com

N-hydroxyphthalimide has also been immobilized on silica gel via an ester bond. beilstein-journals.org This silica-supported catalyst, SiOCONHPI, demonstrated high catalytic activity in the solvent-free oxidation of ethylbenzene (B125841). beilstein-journals.org The catalyst could be recovered and reused, although a decrease in activity was observed in subsequent cycles in some systems. chemmethod.com

SupportImmobilization MethodApplicationKey FindingReference
Silica GelEster bond formationEthylbenzene oxidationTwo-fold increase in conversion compared to non-catalytic reaction. beilstein-journals.org
SBA-15 Mesoporous SilicaGrafting-from and grafting-onto techniquesAerobic oxidation of p-xyleneCatalytic stability confirmed over several cycles. tcichemicals.com
SilicaCovalent anchoring via imide bondsAerobic oxidation of ethylbenzeneNot specified
Silica Coated with Ionic Liquids (SCILLs)Immobilization via ester bond and coating with ILSolvent-free ethylbenzene oxidationEnhanced catalytic activity and potential for reuse. beilstein-journals.org

Besides silica, polymers and zeolites have been successfully employed as supports for N-hydroxyphthalimide. chemmethod.com

Polystyrene resins are a popular choice for polymeric supports. N-hydroxyphthalimide has been immobilized on chloromethyl polystyrene resins through the formation of ester bonds. chemmethod.com These polymer-supported catalysts have been used in the aerobic oxidation of various hydrocarbons. chemmethod.com The reusability of these catalysts has been demonstrated, although a gradual decrease in activity over subsequent cycles is often observed. chemmethod.com

Zeolites, with their well-defined porous structures, offer another platform for catalyst immobilization. N-hydroxyphthalimide has been successfully immobilized on functionalized NaY nano-zeolite. This catalyst, characterized by various analytical techniques, exhibited high selectivity in the oxidation of hydrocarbons and benzyl (B1604629) alcohols using hydrogen peroxide as the oxidant. A key advantage of this zeolite-supported catalyst is its ready separation from the reaction mixture and its ability to be reused multiple times without a significant loss of catalytic activity.

SupportImmobilization MethodApplicationReusabilityReference
Polystyrene ResinEster bond formationToluene and p-methoxytoluene oxidationCatalyst could be separated and reused. chemmethod.com
NaY Nano-zeoliteCovalent attachment to functionalized zeoliteOxidation of hydrocarbons and benzyl alcoholsReused several times without significant loss of activity.
Polymer MicrospheresSynchronous synthesis and immobilizationOxidation of ethylbenzeneGood stability for six cycles.

Generation of Novel Heterocyclic Derivatives

N-hydroxyphthalimide and its derivatives are versatile starting materials for the synthesis of a variety of novel heterocyclic compounds. These reactions often leverage the reactivity of the N-O bond or the phthalimide core itself.

One strategy involves the reaction of N-hydroxyphthalimide with chloroacetyl chloride to form an intermediate, 1,3-dioxoisoindolin-2-yl 2-chloroacetate. This intermediate can then react with various amines to generate a range of derivatives, including 1,3-dioxoisoindolin-2-yl acetate derivatives, thiourea (B124793) derivatives, and bis(azanediyl) derivatives. mdpi.com

Furthermore, N-hydroxyphthalimide esters have been utilized as radical initiators in visible-light-mediated photocatalytic reactions to construct structurally diverse nitrogenous heterocyclic compounds. This approach has enabled the synthesis of indolines, oxindoles, isoquinolinones, and isoquinolinediones. In another application, N-hydroxyphthalimide esters serve as alkylation radical precursors for the C2 alkylation of heterocyclic N-oxides under metal-free conditions. chemmethod.com

The condensation of 2,3-dibromo-1-heterocycl-yl propane (B168953) derivatives with N-hydroxyphthalimide has also been reported to yield corresponding bis compounds, expanding the library of accessible heterocyclic structures.

Starting MaterialReagent/MethodResulting HeterocycleReference
N-hydroxyphthalimideChloroacetyl chloride, then various amines1,3-dioxoisoindolin-2-yl acetate derivatives, thiourea derivatives mdpi.com
Alkyl N-hydroxyphthalimide estersVisible light photocatalysis with acetonitrileIndolines, oxindoles, isoquinolinones, isoquinolinediones
N-hydroxyphthalimide estersVisible-light-induced reaction with heterocyclic N-oxidesC2-alkylated heterocyclic N-oxides chemmethod.com
N-hydroxyphthalimideCondensation with 2,3-dibromo-1-heterocycl-yl propane derivatives2,3-disubstituted-1-heterocycl-yl propane derivatives

Phthalimide N-Oxyl (PINO) Radical: Formation and Characterization

The phthalimide N-oxyl (PINO) radical is a key intermediate derived from N-hydroxyphthalimide (NHPI) and its derivatives, such as this compound. wikipedia.orgnih.gov PINO is a potent hydrogen atom abstracting agent, a property that underpins its catalytic activity in a variety of organic transformations. wikipedia.orgpolimi.it The bond dissociation energy of the N-OH bond in NHPI, which leads to the formation of the PINO radical, is estimated to be between 88 and 90 kcal/mol. wikipedia.org

Pathways for PINO Radical Generation

The generation of the PINO radical from its N-hydroxyphthalimide precursor can be achieved through several distinct chemical pathways. These methods are crucial for initiating the catalytic cycles in which PINO participates.

The oxidation of the N-hydroxyphthalimide anion is a fundamental route to the PINO radical. In the presence of a base, N-hydroxyphthalimide can be deprotonated to form its corresponding anion. This anion is then oxidized to generate the PINO radical. nih.govnih.gov Mechanistic studies, including those involving electrochemical methods, have shown that this process can occur via a multiple-site concerted proton–electron transfer (MS-CPET), particularly in the presence of suitable bases. nih.govacs.org The efficiency of this pathway is influenced by the pKa of the conjugate acid of the base used. nih.govacs.org Chlorine dioxide has also been identified as an effective oxidant for the N-hydroxyphthalimide anion, leading to the formation of the PINO radical. nih.gov

Molecule-induced homolysis provides a metal-free method for generating the PINO radical. nih.govresearchgate.netcapes.gov.br This process involves the bimolecular reaction of N-hydroxyphthalimide with certain molecules, such as peracids or dioxiranes, which leads to the homolytic cleavage of the N-O bond and the formation of the PINO radical. nih.govresearchgate.netcapes.gov.br For instance, the interaction between N-hydroxyphthalimide and m-chloroperbenzoic acid has been shown to generate the PINO radical, a hypothesis supported by spectroscopic evidence. nih.govresearchgate.net Aldehydes can also participate in these processes; in the presence of oxygen, they can form peracids in situ, which then induce the homolysis of NHPI to generate PINO. nih.gov

The PINO radical can be generated efficiently through electrochemical oxidation of N-hydroxyphthalimide. acs.orgpromonograph.orgnsf.gov This method offers a controlled and often environmentally benign approach to initiating PINO-catalyzed reactions. nsf.gov The process typically involves the anodic oxidation of NHPI. nih.gov Voltammetric data and bulk electrolysis studies have provided detailed insights into the mechanism of electrochemical PINO generation. nih.govacs.org The presence of a base is often crucial for facilitating the process through a multiple-site concerted proton–electron transfer (MS-CPET) mechanism. nih.govacs.org The choice of base is critical, as it must balance the promotion of PINO formation with the minimization of its decomposition. nih.govacs.org

Spectroscopic and Experimental Evidence for PINO Radical

The existence of the PINO radical is well-supported by various spectroscopic techniques, most notably Electron Paramagnetic Resonance (EPR) spectroscopy. polimi.itnih.govbeilstein-journals.org The characteristic triplet signal observed in EPR spectra upon oxidation of N-hydroxyphthalimide provides direct evidence for the formation of the PINO radical. polimi.it For example, adding NHPI to a solution containing m-chloroperbenzoic acid results in the distinct EPR spectrum of the PINO radical. researchgate.netbeilstein-journals.org UV-vis spectroscopy has also been employed to monitor the course of reactions involving PINO. nih.gov Further experimental evidence comes from trapping experiments and the analysis of reaction products, which are consistent with a radical-mediated mechanism. nih.gov

Hydrogen Atom Transfer (HAT) Mechanisms in Catalysis

The reactivity of the PINO radical in HAT processes is influenced by both enthalpic and polar effects. sonar.ch The relatively weak O-H bond in N-hydroxyphthalimide makes the hydrogen abstraction by PINO from many organic substrates thermodynamically favorable. nsf.gov Furthermore, the electrophilic nature of the PINO radical leads to a polarized transition state in the HAT process, which can accelerate the reaction with electron-rich substrates. sonar.ch

Role of PINO Radical as a Hydrogen Atom Abstractor

The phthalimide-N-oxyl (PINO) radical, derived from N-hydroxyphthalimide (NHPI) and its derivatives like this compound, is a potent hydrogen atom abstractor. wikipedia.orgbeilstein-journals.org This reactivity is fundamental to its catalytic activity in a wide array of free-radical reactions. beilstein-journals.orgpolimi.it The generation of the PINO radical is often the initiating step in these catalytic cycles. beilstein-journals.orgpromonograph.org Under oxidative conditions, the carbon-centered radicals formed after hydrogen abstraction by PINO can effectively react with oxygen to yield oxygen-containing products. promonograph.org

The PINO radical's ability to abstract hydrogen atoms is influenced by both enthalpic and polar effects. nih.govlookchem.com While the bond dissociation energy of the O-H bond in NHPI is a key thermodynamic factor, the electrophilic character of the PINO radical also plays a significant role in its reactivity. beilstein-journals.orgnih.gov This dual influence allows for the selective functionalization of C-H bonds in various organic substrates. nih.govnsf.gov The reactivity of the PINO radical is such that it can abstract hydrogen from a range of C-H bonds, with absolute rate constants determined for various substrates, providing a quantitative basis for its catalytic action. lookchem.com

The generation of the PINO radical can be achieved through several methods, including the use of organic or inorganic oxidants, as well as electrochemical oxidation. nsf.gov Co-catalysts, such as transition metal complexes, are often employed to facilitate the formation of the PINO radical from its N-hydroxy precursor. promonograph.orgnsf.gov However, metal-free approaches are also being developed to align with the principles of green chemistry. beilstein-journals.orgpromonograph.org

Kinetics and Thermodynamics of HAT Reactions

The kinetics and thermodynamics of hydrogen atom transfer (HAT) reactions involving the phthalimide-N-oxyl (PINO) radical are crucial for understanding its catalytic efficacy. These reactions are governed by factors such as bond dissociation energies (BDEs) and the electronic and steric properties of the substrates and the radical itself.

The bond dissociation energy (BDE) of the O-H bond in N-hydroxyphthalimide (NHPI) is a critical thermodynamic parameter that influences the reactivity of the corresponding PINO radical in hydrogen atom transfer (HAT) reactions. beilstein-journals.orgnih.gov The BDE for the O-H bond in NHPI is approximately 88-90 kcal/mol (370-380 kJ/mol), a value that can vary depending on the solvent. wikipedia.org Theoretical calculations using methods like G3B3 and CBS-APNO have estimated the gas-phase O-H BDE of NHPI to be around 83.3-83.5 kcal/mol. researchgate.net Liquid-phase calculations suggest a similar range of 83.3 to 83.7 kcal/mol in various solvents. researchgate.net This BDE value is comparable to that of O-H bonds in hydroperoxides. beilstein-journals.org The relatively low BDE of the O-H bond in NHPI contributes to the thermodynamic favorability of HAT from many organic substrates. nsf.gov

The reactivity of PINO is not solely dictated by the O-H BDE of its precursor. Polar effects also play a significant role, making PINO a more effective hydrogen abstractor than peroxyl radicals, despite similar O-H BDEs in their respective precursors. beilstein-journals.org Modifications to the phthalimide structure, such as the introduction of electron-withdrawing groups, can have a minimal effect on the O-H BDE. For example, tetrachloro-N-hydroxyphthalimide (Cl4NHPI) has a BDE that is only slightly higher than that of NHPI. chemrxiv.org However, more significant changes to the core structure, such as inserting a heteroatom adjacent to a carbonyl group, can lead to a more substantial increase in the BDE. chemrxiv.org

Interactive Table: O-H Bond Dissociation Energies (BDEs) of N-Hydroxyphthalimide (NHPI) and Related Compounds

CompoundBDE (kcal/mol)BDE (kJ/mol)MethodReference
N-Hydroxyphthalimide (NHPI)88-90370-380Experimental (solvent dependent) wikipedia.org
N-Hydroxyphthalimide (NHPI)83.3348.5Theoretical (G3B3, gas-phase) researchgate.net
N-Hydroxyphthalimide (NHPI)83.5349.4Theoretical (CBS-APNO, gas-phase) researchgate.net
N-Hydroxyphthalimide (NHPI)83.3-83.7348.5-350.2Theoretical (G3B3, liquid-phase) researchgate.net
Tetrachloro-N-hydroxyphthalimide (Cl4NHPI)~83.9~351.0Theoretical chemrxiv.org

Note: To convert kcal/mol to kJ/mol, multiply by 4.184. ucsb.edu

The reactivity of the phthalimide-N-oxyl (PINO) radical in hydrogen atom transfer (HAT) reactions is significantly influenced by both electronic and steric effects. nih.gov The electrophilic nature of the PINO radical means that its reactivity is enhanced in reactions with substrates that can stabilize a partial positive charge in the transition state. beilstein-journals.orgnih.gov

Electronic Effects:

Substituents on the Substrate: For a series of substituted toluenes, the rate of HAT to the PINO radical increases with the electron-donating strength of the substituent on the aromatic ring. nih.gov This is consistent with a process promoted by an electrophilic radical.

Substituents on the Phthalimide Ring: The introduction of electron-withdrawing groups (EWGs) onto the phthalimide core of the N-hydroxyphthalimide (NHPI) precursor can increase the reactivity of the resulting PINO radical. nsf.gov For instance, tetrachlorophthalimide-N-oxyl (Cl4PINO) is a more reactive HAT catalyst than the unsubstituted PINO. chemrxiv.org This enhanced reactivity is attributed to a stronger polarization in the transition state. chemrxiv.org Conversely, electron-donating groups (EDGs) can deactivate the catalyst. nsf.gov

Steric Effects:

Substrate Accessibility: The steric accessibility of the C-H bond to be abstracted plays a crucial role. While not extensively detailed for this compound specifically, general principles of radical reactivity suggest that less sterically hindered C-H bonds will react more readily.

Catalyst Structure: Increasing the steric hindrance of the HAT mediator itself can be beneficial for catalyst stability and efficiency by suppressing undesired dimerization of the radical species. acs.org However, excessive steric bulk could also hinder the approach to the substrate's C-H bond, thus slowing down the HAT reaction.

Interplay with Co-catalysts in HAT Cycles

The generation of the reactive phthalimide-N-oxyl (PINO) radical from its N-hydroxyphthalimide (NHPI) precursor often requires the presence of a co-catalyst to initiate the hydrogen atom transfer (HAT) cycle. promonograph.orgnsf.gov These co-catalysts can be broadly categorized into metal-based and metal-free systems.

Metal-Free Co-catalysts: In an effort to develop more environmentally benign processes, significant research has been devoted to metal-free methods for activating NHPI. beilstein-journals.org

Organic Oxidants: Compounds like diethyl azodicarboxylate can act as oxidants to promote the formation of the PINO radical from NHPI. beilstein-journals.org

Inorganic Species: Simple inorganic molecules such as nitric oxide (NO), nitrogen dioxide (NO2), and nitric acid (HNO3) can also serve as initiators for the generation of PINO. nsf.gov

Photochemical and Electrochemical Methods: Visible-light photoredox catalysis and electrochemistry offer powerful metal-free alternatives for initiating HAT cycles. acs.orgnih.gov In electrochemical systems, NHPI can be oxidized at an anode to form the PINO radical. nsf.govnih.gov Photocatalytic systems can utilize an excited photocatalyst to engage in a single-electron transfer (SET) event that ultimately leads to the generation of the PINO radical. nih.gov

The choice of co-catalyst can significantly impact the efficiency and outcome of the HAT reaction. The interplay between NHPI and the co-catalyst is crucial for maintaining the catalytic cycle by continuously regenerating the active PINO radical species. promonograph.orgnsf.gov

Single-Electron Transfer (SET) Processes

In addition to hydrogen atom transfer, N-hydroxyphthalimide esters are involved in single-electron transfer (SET) processes, which provide an alternative pathway for radical generation. These processes are particularly relevant for the reductive fragmentation of N-(acyloxy)phthalimides.

N-hydroxyphthalimide (NHP) esters are versatile precursors for the generation of carbon-centered radicals through a process known as reductive decarboxylative fragmentation. beilstein-journals.orgnih.gov This transformation is initiated by a single-electron transfer (SET) to the NHP ester. beilstein-journals.orgresearchgate.net The resulting radical anion undergoes facile fragmentation, losing carbon dioxide and a phthalimide anion to produce an alkyl radical. nih.govnih.gov

This SET process can be triggered under various conditions:

Thermal Conditions: In the presence of a suitable electron donor, the reaction can proceed upon heating. beilstein-journals.org Nickel catalysts, for example, can facilitate the SET reduction of NHP esters under thermal conditions. nih.gov

Photochemical Conditions: Visible-light photoredox catalysis is a powerful tool for initiating the reductive fragmentation of NHP esters. nih.govbeilstein-journals.org An excited photocatalyst can reduce the NHP ester, either directly or through a reductive quenching cycle involving a sacrificial electron donor. nih.gov The formation of charge-transfer complexes can also influence the photochemical activation. beilstein-journals.org

Electrochemical Conditions: Electrochemical reduction at a cathode can also induce the decarboxylative fragmentation of NHP esters to generate alkyl radicals. beilstein-journals.orgrsc.org

The generated alkyl radicals are valuable intermediates that can participate in a wide range of synthetic transformations, including additions, cyclizations, and cross-coupling reactions. beilstein-journals.orgnih.gov The versatility of the activation methods allows for considerable control over the reaction conditions and reactivity. beilstein-journals.org

Activation of N-Hydroxyphthalimide Esters by Electron Donors

N-hydroxyphthalimide (NHPI) esters, including this compound, serve as versatile radical precursors. Their activation is commonly achieved through a single-electron transfer (SET) process, which can be initiated under thermal, photochemical, or electrochemical conditions. beilstein-journals.orgnih.gov The reduction of the NHPI ester leads to a reductive decarboxylative fragmentation, yielding a substrate radical that can participate in various chemical transformations. beilstein-journals.orgnih.gov

Several factors can influence this activation process, including the nature of the electron donor. beilstein-journals.orgnih.gov For instance, in photochemical reactions, an excited photocatalyst can engage in a SET with a donor molecule. beilstein-journals.org In a reductive quenching mechanism, the excited photocatalyst oxidizes a sacrificial donor, generating a strongly reducing catalytic species that can then reduce the NHPI ester. beilstein-journals.org

The formation of an electron donor-acceptor (EDA) complex is another key activation mechanism. beilstein-journals.orgnih.govacs.org For example, visible light irradiation of a mixture of an N-Boc-alanine NHPI ester and cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) generates an excited charge transfer complex. beilstein-journals.orgnih.gov This complex facilitates a SET mediated by a thiol catalyst, leading to the formation of an α-amino radical after fragmentation. nih.gov Similarly, 3-acetoxyquinuclidine has been used as a catalytic donor for the activation of tetrachloro-N-hydroxyphthalimide (TCNHPI) esters, proceeding through the formation of an EDA complex upon blue light irradiation. beilstein-journals.orgnih.gov

Recent studies have also explored the use of a pyridine-boryl radical as a reductant for generating alkyl radicals from NHPI esters. nih.gov In this mechanism, a pyridine catalyst reacts with B₂pin₂ to form the pyridine-boryl radical, which then induces the reductive fragmentation of the NHPI ester. nih.gov

The following table summarizes different electron donors and their roles in activating NHPI esters:

Electron Donor/SystemActivation MechanismResulting RadicalReference
Excited Photocatalyst/Sacrificial DonorReductive Quenching CycleSubstrate Radical beilstein-journals.org
Cesium Carbonate (Cs₂CO₃)/Thiol CatalystEDA Complex Formationα-Amino Radical beilstein-journals.orgnih.gov
3-AcetoxyquinuclidineEDA Complex Formationα-Amino Radical beilstein-journals.orgnih.gov
Pyridine/B₂pin₂Pyridine-Boryl Radical FormationAlkyl Radical nih.gov

Radical Chain Mechanisms in Catalytic Cycles

The radical reactions initiated from N-hydroxyphthalimide esters often proceed through catalytic cycles involving radical chain mechanisms. beilstein-journals.orgpolimi.it These mechanisms are characterized by initiation, propagation, and termination steps. masterorganicchemistry.comchemistrysteps.comlumenlearning.comyoutube.com

Initiation: This is the initial step where a radical species is created, often through homolytic cleavage induced by heat or light, or through a SET reaction. chemistrysteps.comlumenlearning.com For NHPI esters, initiation can occur through the formation of an EDA complex with a reductant, which upon photoinduced SET, generates the initial substrate radical. beilstein-journals.orgnih.gov For example, the interaction between N-(n-butyl)-1,4-dihydronicotinamide (BuNAH) and an NHPI ester forms an EDA complex that, through photoinduced SET and subsequent proton transfer, yields a substrate radical and a nicotinyl radical. beilstein-journals.orgnih.gov

Propagation: In this phase, a reactive radical reacts with a stable molecule to generate a new radical, thus continuing the chain reaction. masterorganicchemistry.comchemistrysteps.comlumenlearning.com A common propagation sequence involves the addition of the initially formed substrate radical to an acceptor molecule, such as an α,β-unsaturated ester, to form a radical intermediate. beilstein-journals.orgnih.gov This intermediate can then undergo a Hydrogen Atom Transfer (HAT) from another molecule (like BuNAH), yielding the final product and regenerating the radical species that continues the chain. beilstein-journals.orgnih.gov Another example is the photoinduced decarboxylative borylation, where a boryl radical propagates the chain by reacting with another molecule of the NHPI ester. beilstein-journals.org

Termination: The chain reaction concludes when two radical species react with each other to form a stable, non-radical product. masterorganicchemistry.comchemistrysteps.comlumenlearning.comyoutube.com This is a thermodynamically favorable but statistically rare event due to the low concentration of radicals. lumenlearning.com Termination can involve the combination of any two radicals present in the reaction mixture. chemistrysteps.com

A crucial aspect of the catalytic cycle is the regeneration of the active catalytic species, which allows the cycle to continue. polimi.itnih.govbeilstein-journals.org

In photocatalytic cycles, the ground state of the photocatalyst is regenerated. For instance, in an oxidative quenching cycle, after a radical intermediate is oxidized to a cation, the photocatalyst is reduced back to its ground state, ready to participate in another cycle. beilstein-journals.org

In radical chain reactions, the radical that propagates the chain is regenerated. In the example of the BuNAH-mediated reaction, the nicotinyl radical formed during initiation is consumed in a HAT step but then regenerated in the final step of the propagation sequence through SET to another NHPI ester molecule. beilstein-journals.orgbeilstein-journals.org Similarly, in the decarboxylative amination involving a thiol catalyst, the thiol radical is regenerated after oxidizing the α-amino radical intermediate. nih.gov

The phthalimide-N-oxyl (PINO) radical, generated from NHPI, is a key catalytic species in many oxidation reactions. polimi.itnih.gov In aerobic oxidations, PINO abstracts a hydrogen atom from a substrate to form a carbon-centered radical and regenerates NHPI. polimi.it The carbon radical then reacts with molecular oxygen to form a peroxyl radical, which in turn reacts with another molecule of NHPI to form a hydroperoxide and regenerate the PINO radical, thus propagating the catalytic cycle. polimi.it

Catalytic Applications in Advanced Organic Transformations

Aerobic Oxidation Reactions

3-nitro-N-hydroxyphthalimide and its derivatives are effective organocatalysts for the aerobic oxidation of a wide range of organic substrates. beilstein-journals.org These reactions utilize molecular oxygen as a green and inexpensive oxidant. d-nb.info The catalytic cycle typically involves the in-situ generation of the phthalimide (B116566) N-oxyl (PINO) radical from N-hydroxyphthalimide (NHPI). This highly reactive PINO radical then abstracts a hydrogen atom from the substrate, initiating the oxidation process. nih.govekb.eg

N-hydroxyphthalimide (NHPI)-based catalysts have demonstrated significant efficacy in the aerobic oxidation of hydrocarbons, which are often challenging substrates due to the inert nature of their C(sp³)–H bonds. nih.gov This catalytic system allows for the conversion of alkanes, cycloalkanes, and alkylbenzenes into more valuable oxygenated products under milder conditions than traditional methods. nih.govnih.gov

Alkanes and Cycloalkanes:

The oxidation of cycloalkanes using NHPI and its derivatives has been a subject of extensive research due to the industrial importance of the resulting products, such as alcohols, ketones, and dicarboxylic acids. ekb.egd-nb.info For instance, the oxidation of cyclohexane is a key industrial process for the production of cyclohexanol and cyclohexanone, which are precursors to adipic acid used in the synthesis of nylon. ekb.eg

The catalytic system often employs a co-catalyst, typically a transition metal salt like cobalt(II), to facilitate the generation of the PINO radical. d-nb.info The PINO radical then abstracts a hydrogen atom from the cycloalkane, initiating a radical chain reaction that involves the addition of molecular oxygen to form a peroxyl radical. This peroxyl radical is then converted to the corresponding hydroperoxide, which can further decompose to the desired alcohol and ketone products.

Research has shown that introducing electron-withdrawing groups, such as fluorine atoms, onto the phthalimide ring of NHPI can enhance its catalytic activity. For example, 3,4,5,6-Tetrafluoro-N-Hydroxyphthalimide (F4-NHPI) has been shown to have higher catalytic efficiency in the oxidation of cycloalkanes compared to the parent NHPI. ekb.eg

Below is a table summarizing the results of the aerobic oxidation of various cycloalkanes catalyzed by NHPI and its derivatives.

Alkylbenzenes:

The selective oxidation of the benzylic C-H bonds in alkylbenzenes is a valuable transformation for the synthesis of aromatic ketones, alcohols, and acids. nih.govresearchgate.net NHPI-catalyzed aerobic oxidation provides a metal-free or metal-co-catalyzed pathway for this conversion. nih.govmdpi.com For example, toluene can be selectively oxidized to benzyl (B1604629) alcohol, benzaldehyde, and benzoic acid. nih.govmdpi.com The reaction is initiated by the PINO radical abstracting a hydrogen atom from the methyl group of toluene to form a benzyl radical. mdpi.com This radical then reacts with molecular oxygen to form a benzyl peroxide radical, which is a precursor to the final oxygenated products. mdpi.com

The choice of solvent can significantly impact the catalytic activity and selectivity of the reaction. nih.govmdpi.com For instance, in the oxidation of toluene, hexafluoroisopropanol has been shown to enhance the selective production of benzaldehyde. mdpi.com

N-hydroxyphthalimide (NHPI) serves as an effective catalyst for the aerobic oxidation of both primary and secondary alcohols to their corresponding aldehydes and ketones. polimi.itias.ac.in This transformation is a fundamental process in organic synthesis. ias.ac.in The catalytic system often involves a co-catalyst, such as a cobalt salt, to facilitate the reaction. ias.ac.in The mechanism is believed to involve the generation of the phthalimide N-oxyl (PINO) radical, which abstracts a hydrogen atom from the alcohol. ias.ac.in

The aerobic oxidation of aldehydes to carboxylic acids is another important transformation catalyzed by NHPI. d-nb.inforesearchgate.net This method offers an environmentally friendly alternative to the use of stoichiometric heavy-metal oxidants. d-nb.info The reaction can sometimes lead to the accumulation of peracids, which can be a safety concern. d-nb.info Performing the reaction under continuous flow conditions has been shown to minimize this issue and improve process safety. d-nb.inforesearchgate.net

N-hydroxyphthalimide (NHPI) catalyzes the aerobic oxidation of alkenes, leading to a variety of products depending on the reaction conditions and the substrate. researchgate.net These reactions can yield allylic oxidation products (enones and enols) and epoxides. researchgate.net For instance, the aerobic oxidation of cycloalkenes like cyclopentene and cyclohexene, catalyzed by NHPI loaded onto an iron metal-organic framework, primarily yields the corresponding unsaturated alcohol and ketone. researchgate.net In contrast, cyclooctene under similar conditions selectively forms the epoxide. researchgate.net

NHPI has also been used in the anti-Markovnikov hydroamination of alkenes. acs.org This process, mediated by a phosphite, involves the generation of a phthalimidyl radical that adds to the alkene in an anti-Markovnikov fashion. acs.org The resulting radical then abstracts a hydrogen atom from another molecule of NHPI to yield the hydroaminated product. acs.org

N-hydroxyphthalimide (NHPI) has been employed as a mediator in the oxidation of sulfides and amides. A method for the oxidation of sulfonamides to N-sulfonylimines has been developed using NHPI under mild conditions. nih.govmdpi.comresearchgate.net This reaction provides a broader substrate scope and milder conditions compared to other reported methods. nih.govmdpi.com

In the case of amides, NHPI-catalyzed aerobic oxidation can convert N-alkylamides to imides. researchgate.net The use of ionic liquids as solvents has been shown to enhance the performance of this catalytic system. researchgate.net

Functionalization of Inert C-H Bonds

The direct functionalization of inert C-H bonds is a significant goal in organic synthesis as it offers a more atom-economical and efficient way to construct complex molecules. nih.govacs.org N-hydroxyphthalimide (NHPI) and its derivatives have emerged as powerful catalysts in this area, particularly in reactions involving the activation of C(sp³)–H bonds. nih.govnih.gov

Cross-dehydrogenative coupling (CDC) reactions involve the formation of a new bond between two C-H or X-H bonds (where X is a heteroatom) without the need for pre-functionalized starting materials. nih.govjchemlett.com NHPI has been utilized in CDC reactions to form C-O and C-N bonds.

In one approach, a cross-dehydrogenative C-O coupling of NHPI with unactivated alkanes, nitriles, ethers, and thioethers has been achieved using iodobenzene diacetate as a radical initiator. nih.govresearchgate.net This method allows for the efficient functionalization of inert C(sp³)–H bonds under mild, metal-free conditions to produce O-substituted NHPI derivatives. nih.govresearchgate.net

Furthermore, copper-catalyzed CDC reactions of NHPI with alkanes and ethers have been reported. researchgate.net Additionally, a highly efficient protocol for the benzylic and allylic C-H functionalization of simple hydrocarbons has been developed using stoichiometric amounts of NHPI and PhI(OAc)₂ in the presence of a CuCl catalyst. nih.gov

The synthesis of N-hydroxyimide esters from aldehydes and N-hydroxyimides via oxidative cross-dehydrogenative coupling has also been reported, proceeding either with a metal catalyst or under metal-free conditions. jchemlett.com These reactions are valuable for creating active esters that can be used in the synthesis of amides. jchemlett.com

Selective Nitration of Alkanes and Alkylaromatics

One of the most effective applications of the N-hydroxyphthalimide catalytic system is in the direct nitration of C-H bonds in alkanes and the alkyl side-chains of aromatic compounds. researchgate.netrsc.org This transformation, which is traditionally difficult to achieve selectively, can be accomplished under relatively mild conditions using nitric acid (HNO3) or nitrogen dioxide (NO2) as the nitrating agent. researchgate.netrsc.org The key to this process is the in-situ generation of both NO2 and the phthalimide N-oxyl (PINO) radical from the reaction of NHPI with the nitric acid. researchgate.netrsc.org The PINO radical abstracts a hydrogen atom from the alkane, generating an alkyl radical, which is subsequently trapped by NO2 to form the nitroalkane.

This method exhibits remarkable selectivity. For example, the nitration of propane (B168953) yields 2-nitropropane selectively over 1-nitropropane, and the side-chain nitration of toluene produces α-nitrotoluene without significant nitration of the aromatic ring. researchgate.net This catalytic approach provides a novel and efficient strategy for synthesizing aliphatic nitro compounds from low-carbon alkanes. researchgate.net

Table 2: NHPI-Catalyzed Nitration of Hydrocarbons This table is interactive. Click on the headers to sort.

Substrate Nitrating Agent Catalyst Temperature Key Outcome
Propane NO2 NHPI 100°C Selective formation of 2-nitropropane
Cyclohexane Nitric Acid NHPI Mild Conditions 27.3% conversion, 88.0% selectivity to nitrocyclohexane
Adamantane Nitric Acid NHPI Mild Conditions Yields 1-nitroadamantane (62%)

Carboxylation and Sulfonation Reactions

The radical-generating capability of N-hydroxyphthalimide has been extended to carboxylation and sulfonation reactions. Alkanes can be converted into alkyl sulfonic acids via alkyl radicals generated by the action of NHPI. researchgate.net This suggests a pathway where the initially formed alkyl radical is trapped by a sulfur-based species, although detailed mechanisms are less commonly reported than for oxidation or nitration.

More explicitly, NHPI has been shown to catalyze the carboxylation of polycyclic alkanes, such as adamantane, using carbon monoxide (CO) and dioxygen (O2). This reaction introduces a carboxylic acid group directly onto the alkane framework, offering a direct route to valuable functionalized hydrocarbons.

Electrochemical Catalysis

N-hydroxyphthalimide and its derivatives are highly effective mediators in electrochemical synthesis, providing a means to generate reactive intermediates cleanly and at controlled potentials.

The electrochemical oxidation of N-hydroxyphthalimide at an anode generates the phthalimide N-oxyl (PINO) radical. This process allows for anodically induced oxidations of various organic substrates. The PINO radical is a potent hydrogen atom transfer (HAT) catalyst, capable of abstracting hydrogen atoms from C-H bonds to initiate oxidation cascades. This electrocatalytic approach has been applied to the oxidation of sulfonamides to N-sulfonylimines under mild, metal-free conditions. nih.govresearchgate.net The NHPI is oxidized at the anode to PINO, which then oxidizes the sulfonamide, regenerating NHPI to continue the catalytic cycle.

N-hydroxyphthalimides serve as versatile mediators in a broad range of electro-organic syntheses. researchgate.net By undergoing oxidation at the anode to the PINO radical, they can initiate radical reactions for C-H functionalization. researchgate.net For example, this has been used for the selective benzylic iodination of methylarenes, where the NHPI mediator allows the C-H oxidation to proceed at a significantly lower potential (0.5–1.2 V lower) than direct electrochemical oxidation. Furthermore, the electrochemical reduction of NHP esters derived from carboxylic acids is a powerful method for generating alkyl radicals. researchgate.net This enables a wide variety of decarboxylative coupling reactions to form C-C and C-heteroatom bonds, highlighting the crucial role of the NHPI framework in modern, sustainable electrochemical synthesis. researchgate.net

Photoredox Catalysis and N-Hydroxyphthalimide

N-hydroxyphthalimide and its derivatives are effective organocatalysts in photoredox reactions, primarily through the formation of the phthalimide N-oxyl (PINO) radical. This highly reactive species can activate C-H bonds by acting as a precursor. The catalytic cycle is initiated by the generation of the PINO radical, which can be achieved through various means, including the presence of transition metal salts, azo compounds, or peroxides.

Recent advancements have demonstrated that N-hydroxyphthalimide can also function as an organophotoredox catalyst. For instance, it has been successfully utilized in a [4+1] radical cyclization reaction of N-methylanilines with isocyanides, leading to the synthesis of 3-iminodihydroindoles in a one-pot process at room temperature researchgate.netnih.govrsc.org. This highlights the versatility of the NHPI scaffold in photoredox catalysis. The introduction of a 3-nitro group is expected to modulate the redox properties of the catalyst, potentially influencing the efficiency and scope of such transformations.

Visible Light-Mediated Activation

The activation of N-hydroxyphthalimide derivatives under visible light is a key aspect of their application in photoredox catalysis. This process often involves the use of a photocatalyst that can absorb visible light and initiate an electron transfer process. N-hydroxyphthalimide esters, for example, are widely used as radical precursors. They can undergo reductive decarboxylative fragmentation to generate substrate radicals capable of participating in various chemical transformations researchgate.net.

A visible light-promoted, redox-neutral coupling of N-hydroxyphthalimide esters with N-heterocyclic compounds has been described, proceeding through an alkyl radical intermediate scispace.com. Mechanistic studies suggest a radical chain mechanism that, in some cases, can even proceed without an external photocatalyst scispace.com. The use of simple LEDs as a light source makes these methods highly accessible and aligns with the principles of green chemistry scispace.com. Furthermore, N-hydroxyphthalimide itself can be photoactivated with visible light in the presence of suitable mediators to generate the reactive PINO radical, which drives the catalytic cycle researchgate.net.

Integration with Graphitic Carbon Nitride and Other Photocatalysts

Graphitic carbon nitride (g-C₃N₄) has emerged as a promising metal-free, polymeric photocatalyst due to its stability and visible-light absorption properties nih.govelsevierpure.com. The integration of N-hydroxyphthalimide with g-C₃N₄ has been shown to create a highly efficient composite photocatalyst. This system enhances photocatalytic activity by promoting the spatial separation of electron-hole pairs, a common limitation in g-C₃N₄'s performance rsc.org.

Integration with Transition Metal Catalysis

The combination of N-hydroxyphthalimide and its derivatives with transition metal catalysts forms a powerful system for a variety of organic transformations, particularly for C-H activation and oxidation reactions chem-station.com. In these systems, NHPI acts as a precursor to the PINO radical, which is a potent hydrogen abstractor chem-station.comchem-station.com. The transition metal co-catalyst plays a crucial role in the generation of this radical and in the subsequent steps of the catalytic cycle. This synergistic relationship allows for reactions to proceed under milder conditions and with higher selectivity than would be possible with either component alone.

Co-catalysis with Cobalt, Manganese, Copper, Iron, and Other Metal Salts

N-hydroxyphthalimide is frequently used in conjunction with a range of transition metal salts, including those of cobalt, manganese, copper, and iron, to catalyze aerobic oxidations chem-station.compolimi.it. These metal salts facilitate the in-situ generation of the PINO radical from NHPI, which then initiates the radical chain process polimi.itpolimi.it.

The choice of metal can influence both the reaction rate and the selectivity of the products. For instance, in the aerobic oxidation of cyclohexane to adipic acid, cobalt salts are known to reduce the induction period, while manganese(II) promotes higher selectivity towards the desired product polimi.it. Similarly, copper-catalyzed systems have been developed for the direct C-H amination of arenes using N-hydroxyphthalimide as the amino source nih.gov. Iron salts have also been shown to improve the catalytic performance of NHPI in the oxidation of hydrocarbons to hydroperoxides promonograph.org. The presence of an electron-withdrawing nitro group on the phthalimide ring is expected to enhance the acidity of the N-OH proton, which could affect its coordination with the metal center and the subsequent generation of the PINO radical.

Table 1: Effect of Transition Metal Co-catalysts on NHPI-mediated Aerobic Oxidation of Adamantane

Metal Co-catalyst (0.5 mol%)NHPI (mol%)Temperature (°C)Time (h)Product Yield (%)
Co(acac)₂10757High
Co(OAc)₂10857High
VO(acac)₂10757High
V₂O₅10857High

This table is generated based on data for the aerobic oxidation of adamantane catalyzed by NHPI and various metal salts, as described in the literature polimi.it.

Cooperative Catalysis in C-H Activation

The cooperative action of N-hydroxyphthalimide derivatives and transition metals is particularly effective for the challenging task of C-H bond activation chem-station.com. The PINO radical, generated with the help of the metal co-catalyst, is capable of abstracting hydrogen atoms from even unactivated C(sp³)-H bonds under relatively mild conditions chem-station.com. This generates a carbon-centered radical that can then be intercepted by various reagents to form new C-C, C-N, or C-O bonds.

This strategy has been applied to a wide range of substrates. For example, a cobalt(II)/NHPI system has been used for the cross-dehydrogenative coupling of N-aryl tetrahydroisoquinolines with various nucleophiles at room temperature under air nih.gov. This protocol is operationally simple and avoids the need for photoirradiation or peroxides nih.gov. Similarly, copper(I) bromide has been used to catalyze the direct C-H amination of arenes with N-hydroxyphthalimides nih.gov. The enhanced hydrogen abstracting ability of the PINO radical derived from this compound could potentially lead to higher efficiency and broader substrate scope in these C-H activation reactions.

Other Catalytic Applications

Beyond its role in photoredox and transition metal-catalyzed reactions, the N-hydroxyphthalimide scaffold is a versatile catalyst in other areas of organic synthesis. Its ability to generate the PINO radical under various conditions allows it to mediate a range of transformations.

One notable application is in the oxidation of sulfonamides to N-sulfonylimines under mild conditions mdpi.com. This method offers a broader substrate scope compared to traditional oxidation methods. The in-situ generated PINO radical is key to this transformation. Additionally, NHPI has been employed in the aerobic oxidation of aldehydes to carboxylic acids researchgate.net. Studies on substituted N-hydroxyphthalimides have shown that the electronic nature of the substituent significantly impacts catalytic activity. Electron-withdrawing groups have been found to enhance the reactivity of the catalyst in some applications, suggesting that this compound could be a more potent catalyst than its unsubstituted counterpart in these and other catalytic processes researchgate.net.

Table 2: Influence of Substituents on NHPI Derivatives in the Catalytic Oxidation of Cumene

CatalystSubstituent TypeRelative Catalytic Activity
4-tert-BuNHPIElectron-donatingHighest
NHPIUnsubstitutedHigh
4-carb-NHPIElectron-withdrawingModerate

This table summarizes the relative catalytic activity of substituted NHPI derivatives in the oxidation of cumene, indicating that electronic effects play a crucial role in catalyst performance akjournals.com.

Initiation of Polymerization Reactions

This compound is poised to play a significant role in the initiation of polymerization reactions, primarily through its ability to generate the highly reactive phthalimido-N-oxyl (PINO) radical. The introduction of a nitro group, an electron-withdrawing substituent, on the phthalimide ring is anticipated to modulate the electronic properties of the N-oxyl radical, potentially enhancing its reactivity and efficiency as a polymerization initiator compared to the parent N-hydroxyphthalimide (NHPI).

The initiation process is predicated on the homolytic cleavage of the N-O bond in this compound or its derivatives, which can be triggered by thermal, photochemical, or redox methods. This cleavage results in the formation of the 3-nitro-phthalimido-N-oxyl radical. This radical species can then initiate polymerization by abstracting a hydrogen atom from a monomer, generating a monomer radical that subsequently propagates the polymer chain.

Mechanism of Radical-Initiated Polymerization:

The general mechanism for polymerization initiated by N-hydroxyphthalimide derivatives involves the following key steps:

Radical Generation: The N-O bond of the initiator is cleaved to form the phthalimido-N-oxyl radical.

Initiation: The N-oxyl radical abstracts a hydrogen atom from a monomer, creating a monomer radical.

Propagation: The monomer radical adds to another monomer unit, and this process repeats to grow the polymer chain.

Termination: The polymerization is terminated by the combination of two growing polymer chains or by reaction with another radical species.

Research on N-hydroxyphthalimide esters has demonstrated their utility as radical precursors in a variety of transformations. nih.gov These esters undergo reductive decarboxylative fragmentation to produce substrate radicals capable of initiating polymerization. acs.org The versatility of NHPI esters allows for their activation under various conditions, including photochemical, thermal, and electrochemical methods. nih.gov It is extrapolated that this compound would exhibit similar, if not enhanced, reactivity in such systems. The electron-withdrawing nature of the nitro group is expected to increase the stability of the resulting N-oxyl radical, which could lead to more controlled polymerization processes.

The application of N-hydroxyphthalimide and its derivatives as catalysts extends to various polymerization techniques, including nitroxide-mediated polymerization (NMP). nih.gov In NMP, the reversible termination of growing polymer chains by nitroxide radicals allows for controlled ("living") polymerization, leading to polymers with well-defined molecular weights and low polydispersity. The modified electronic properties of the 3-nitro-phthalimido-N-oxyl radical could offer advantages in this context, potentially allowing for better control over the polymerization of a wider range of monomers.

Applications in Biomass Valorization

The conversion of biomass into valuable chemicals and fuels, a process known as biomass valorization, often relies on efficient catalytic oxidation reactions. This compound emerges as a promising catalyst in this field, leveraging the established catalytic activity of N-hydroxyphthalimide (NHPI) in aerobic oxidation processes. nih.gov The phthalimido-N-oxyl (PINO) radical generated from NHPI is a powerful hydrogen atom abstractor, capable of catalyzing the oxidation of a wide range of organic substrates, including those derived from biomass. mdpi.com

The presence of an electron-withdrawing nitro group in this compound is expected to enhance the catalytic activity by increasing the hydrogen abstraction ability of the corresponding N-oxyl radical. researchgate.net This enhanced reactivity could lead to more efficient and selective oxidation of biomass components under milder reaction conditions.

Potential Applications in Biomass Conversion:

Oxidation of Alcohols to Aldehydes and Ketones: Biomass is rich in hydroxyl-containing compounds. This compound could catalyze the selective oxidation of primary and secondary alcohols to the corresponding aldehydes and ketones, which are important platform chemicals.

Oxidation of Hydrocarbons: Lignocellulosic biomass contains aliphatic and aromatic hydrocarbon moieties. Catalytic systems based on this compound could facilitate the aerobic oxidation of these components to produce valuable oxygenated derivatives. nih.gov

Conversion of Lignin: Lignin, a complex aromatic polymer, is a major component of biomass that is often underutilized. The catalytic oxidation prowess of this compound could be harnessed to break down lignin into smaller, more valuable aromatic compounds.

Research has shown that NHPI, in combination with co-catalysts such as transition metal salts, is effective in the oxidation of various organic substrates. researchgate.net It is anticipated that this compound could also be employed in similar catalytic systems, potentially with improved performance. The development of heterogeneous catalysts, where the N-hydroxyimide moiety is immobilized on a solid support, is an active area of research to facilitate catalyst recovery and reuse, a key aspect of sustainable chemical processes. oriprobe.comeurekaselect.com

The table below summarizes key research findings related to the catalytic applications of N-hydroxyphthalimide and its derivatives, providing a basis for the expected utility of this compound.

Catalyst SystemSubstrateProductKey Findings
N-Hydroxyphthalimide (NHPI)AlkanesNitroalkanesCatalyzes the conversion in the presence of nitrogen dioxide. wikipedia.org
NHPI / Co(OAc)₂TolueneBenzoic AcidEffective for the aerobic oxidation of toluene. researchgate.net
NHPI immobilized on polymer microspheres / Co(OAc)₂Benzyl alcoholBenzoic acidThe immobilized catalyst showed good recycling and reusing performance. oriprobe.com
NHPISulfonamidesN-SulfonyliminesMediates the oxidation under mild conditions. mdpi.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Characterization of 3-Nitro-N-hydroxyphthalimide and PINO Radical

Quantum chemical methods are employed to characterize the fundamental properties of molecules, including their three-dimensional structure, vibrational modes, and electronic orbital distributions. Such analyses for this compound and its radical form are foundational to understanding its stability and chemical behavior.

Geometry optimization calculations, typically using Density Functional Theory (DFT) methods, determine the most stable, lowest-energy structure of a molecule. For the parent N-hydroxyphthalimide (NHPI), studies show a largely planar phthalimide (B116566) ring system. The introduction of a 3-nitro group is expected to cause minor distortions in the benzene ring's geometry due to steric interactions and electronic redistribution. The C-N bond of the nitro group and the adjacent C-C bonds of the aromatic ring may slightly lengthen or shorten to accommodate the substituent. The planarity of the N-OH group relative to the phthalimide ring is a key geometric parameter influencing its properties.

Vibrational analysis calculates the frequencies of molecular vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. For this compound, the calculated vibrational spectrum would be expected to show characteristic frequencies for several key functional groups. These include:

O-H Stretch: Associated with the hydroxy group.

C=O Stretches: Symmetric and asymmetric stretching of the carbonyl groups in the phthalimide ring.

N-O Stretch: From the N-hydroxy bond.

NO₂ Stretches: Strong, characteristic symmetric and asymmetric stretching frequencies for the nitro group, which are powerful indicators of its presence.

Aromatic C-H and C=C Stretches: Vibrations originating from the substituted benzene ring.

These calculated frequencies provide a theoretical fingerprint of the molecule that can be used to compare with or predict experimental spectroscopic data.

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for predicting reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. nih.govnih.gov

For this compound, the electronic structure is significantly influenced by the strongly electron-withdrawing nitro group.

HOMO: The HOMO is typically located on the phthalimide ring system and the N-OH group.

LUMO: The presence of the nitro group, with its low-lying π* orbitals, is expected to significantly lower the energy of the LUMO and localize it predominantly on the nitro-substituted aromatic ring.

Compared to the parent NHPI, the nitro group in the 3-position will lower the energies of both the HOMO and LUMO. However, the effect on the LUMO is generally more pronounced. This leads to a smaller HOMO-LUMO energy gap, suggesting that this compound would be more reactive and more easily reduced than unsubstituted NHPI. This electronic modification is key to its altered chemical properties.

CompoundExpected HOMO Energy LevelExpected LUMO Energy LevelPredicted HOMO-LUMO Gap (ΔE)Implication of the Nitro Group
N-hydroxyphthalimide (NHPI)BaselineBaselineBaselineN/A
This compoundLoweredSignificantly LoweredSmaller than NHPIIncreased reactivity and polarizability

Thermochemical Calculations for Reactivity Prediction

Thermochemical calculations provide quantitative data on the energetic feasibility of chemical reactions. For radical precursors like this compound, parameters such as bond dissociation energies are critical for predicting their effectiveness in initiating radical processes.

The most important thermochemical property for N-hydroxyphthalimides is the O-H Bond Dissociation Energy (BDE). This value represents the energy required to homolytically cleave the O-H bond to form the PINO radical and a hydrogen atom. A lower BDE indicates that the PINO radical is more easily formed, making the parent compound a more effective radical initiator.

For the parent NHPI, the gas-phase O-H BDE has been calculated to be approximately 83.3 kcal/mol. acs.orgresearchgate.net The introduction of the electron-withdrawing 3-nitro group is predicted to lower this value. The nitro group stabilizes the resulting 3-nitro-PINO radical through resonance and inductive effects, making the product of the bond cleavage more stable. This increased stability of the product directly translates to a weaker O-H bond in the precursor molecule.

Solvation also affects BDEs. Computational models like the Polarizable Continuum Model (PCM) are used to calculate these effects. acs.org For NHPI, the O-H BDE shows little variation across a range of polar and nonpolar solvents, calculated to be between 83.3 and 83.7 kcal/mol. acs.orgresearchgate.net A similar trend of modest solvent influence would be expected for the 3-nitro derivative, although polar solvents might offer slightly better stabilization for the more polar 3-nitro-PINO radical.

CompoundPhase/SolventO-H Bond Dissociation Energy (kcal/mol)
N-hydroxyphthalimide (NHPI)Gas Phase~83.3 acs.orgresearchgate.net
N-hydroxyphthalimide (NHPI)Acetonitrile~83.5 acs.org
N-hydroxyphthalimide (NHPI)Benzene~83.3 acs.org
This compoundGas Phase (Predicted)< 83.3

The reactivity of PINO radicals in hydrogen atom transfer (HAT) reactions is governed by both enthalpic and polar effects. rwth-aachen.de

Enthalpic Effects: These relate to the difference in bond strengths between the bond being broken (in the substrate) and the bond being formed (the O-H bond in the N-hydroxyphthalimide). The lower BDE of this compound makes the HAT reaction more exothermic (more enthalpically favorable) compared to reactions with the unsubstituted PINO radical.

Polar Effects: These arise from charge separation in the transition state of the HAT reaction. The strongly electron-withdrawing nitro group makes the 3-nitro-PINO radical highly electrophilic (electron-seeking). researchgate.net This enhanced electrophilicity allows it to more effectively abstract hydrogen atoms from electron-rich substrates, as this stabilizes the charge-separated (zwitterionic) character of the transition state.

Therefore, the 3-nitro substituent enhances the reactivity of the corresponding PINO radical through a synergistic combination of favorable enthalpic (lower BDE) and polar (increased electrophilicity) effects. rwth-aachen.de

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for mapping out the entire reaction pathway of a chemical process, identifying transition states, and calculating activation energies. nih.gov For reactions catalyzed by N-hydroxyphthalimides, the core mechanism involves three key steps:

Initiation: Formation of the PINO radical from the N-hydroxyphthalimide precursor. This can be achieved via oxidation or reaction with another radical species.

Termination/Product Formation: The substrate radical (R•) engages in subsequent reactions, such as reacting with molecular oxygen in aerobic oxidations, to form the final product. nih.govresearchgate.net

Computational modeling of reactions involving this compound would focus on the critical HAT step. It is predicted that the activation energy for the HAT step involving the 3-nitro-PINO radical would be significantly lower than that for the unsubstituted PINO radical. This is a direct consequence of the enthalpic and polar effects discussed previously; the reaction is more exothermic, and the transition state is better stabilized, leading to a faster reaction rate. These computational insights confirm that modifying the electronic structure of the catalyst can directly tune its reactivity and efficiency. nih.govacs.org

Transition State Analysis and Activation Barriers

Understanding the kinetics of a reaction requires a thorough analysis of its transition states and the associated energy barriers. Computational methods, such as Density Functional Theory (DFT), are employed to locate and characterize the geometry of transition states along a reaction coordinate. nih.gov

For the this compound system, transition state analysis is critical for understanding the rate-determining steps of the catalytic cycle. For instance, calculations can determine the activation energy for the hydrogen abstraction step from various substrates by the 3-nitro-PINO radical. These studies involve optimizing the geometry of the transition state structure and performing frequency calculations. nih.gov A true transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion of the atoms along the reaction path. nih.gov By comparing the calculated activation barriers for competing pathways, chemists can predict reaction rates and selectivity. For example, a lower activation barrier for hydrogen abstraction from a benzylic C-H bond compared to an aliphatic C-H bond would explain the high selectivity observed in benzylic oxidations.

Table 2: Key Parameters from Transition State Analysis
ParameterDefinitionComputational MethodSignificance
Activation Energy (Ea) The minimum energy required to initiate the chemical reaction (energy difference between reactants and the transition state).DFT, Ab initio calculations.Determines the reaction rate; a lower Ea corresponds to a faster reaction.
Transition State Geometry The specific atomic arrangement at the highest point of the energy profile along the reaction coordinate.Geometry optimization algorithms.Provides insight into the bond-breaking and bond-forming processes during the reaction. nih.gov
Imaginary Frequency A vibrational mode with a negative force constant, indicating an energy maximum in one direction and a minimum in all others.Frequency calculations on optimized geometries.Confirms that the calculated structure is a true transition state rather than a stable intermediate. nih.gov

Computational Design of Advanced N-Oxyl Catalysts

Computational chemistry has shifted from merely explaining experimental observations to actively predicting and designing novel catalysts with superior performance. nih.govresearchgate.net This predictive power is being harnessed to develop advanced N-oxyl catalysts based on the N-hydroxyphthalimide scaffold.

The goal is to design molecules that are more reactive, stable, and selective than existing catalysts. By systematically modifying the structure of this compound in silico—for example, by altering the position or nature of substituents on the aromatic ring—researchers can compute how these changes affect key catalytic properties.

In Silico Screening for Enhanced Reactivity and Stability

In silico screening involves the computational evaluation of a large library of potential catalyst candidates to identify the most promising ones for experimental synthesis. nih.gov This approach significantly accelerates the discovery process by focusing resources on molecules with the highest predicted performance. nih.govrsc.org

For N-oxyl catalysts derived from this compound, screening efforts focus on key descriptors that correlate with reactivity and stability. One of the most important descriptors is the N–O–H Bond Dissociation Enthalpy (BDE) of the N-hydroxyimide precursor. A lower BDE generally leads to a higher concentration of the active N-oxyl radical and thus greater catalytic activity. Computational models can accurately predict BDEs for a wide range of substituted N-hydroxyphthalimides. Stability is another critical factor, as the catalyst must survive the often harsh conditions of oxidation reactions. Computational screening can assess the stability of both the N-hydroxyimide precursor and the corresponding N-oxyl radical against decomposition pathways.

Table 3: Parameters for In Silico Screening of N-Oxyl Catalysts
Screened ParameterDesired OutcomeComputational MethodImpact on Catalyst Performance
N-O-H Bond Dissociation Enthalpy (BDE) Lower valueDFT energy calculations.Increases equilibrium concentration of the active N-oxyl radical, enhancing reactivity.
Redox Potential Tuned to the specific reactionCalculation of ionization potential and electron affinity.Optimizes the efficiency of catalyst regeneration and SET processes.
Radical Stability Higher valueAnalysis of molecular orbitals and decomposition pathways.Improves catalyst lifetime and turnover number, especially at elevated temperatures.
Solubility Matched to the reaction mediumCalculation of solvation free energies.Ensures catalyst is available in the correct phase to interact with the substrate. nih.gov

Prediction of Selectivity in Complex Systems

Beyond reactivity, predicting the selectivity of a catalyst is a major goal of computational design. nih.govtuwien.at In complex chemical systems, a substrate may have multiple reactive sites, and the reaction environment, particularly the solvent, can significantly influence the outcome. nih.gov

Computational models can predict the selectivity of catalysts like 3-nitro-PINO by calculating the activation barriers for reaction at different sites on a substrate molecule. For example, in the oxidation of toluene, models can determine the relative energy barriers for hydrogen abstraction from the methyl group versus the aromatic ring, thereby predicting the chemoselectivity. Furthermore, these models can incorporate explicit or implicit solvent molecules to simulate how the reaction environment affects the energy profile. tuwien.at This allows for the prediction of how changing the solvent can tune the selectivity of the reaction, a phenomenon observed experimentally where the choice of solvent has a significant impact on catalytic activity and selectivity. nih.gov By understanding these complex interactions, catalysts can be designed to achieve high selectivity for a desired product, minimizing waste and simplifying purification processes.

Future Research Directions and Prospects

Development of Novel 3-Nitro-N-hydroxyphthalimide Derivatives with Tuned Reactivity

A primary avenue of future research lies in the rational design and synthesis of new N-hydroxyphthalimide derivatives with finely tuned reactivity. The electronic nature of substituents on the phthalimide (B116566) ring directly influences the catalyst's performance by altering the O-H bond dissociation energy (BDE) and the redox potential of the corresponding phthalimide N-oxyl (PINO) radical.

Research has shown that N-hydroxyimides bearing electron-withdrawing groups are more potent catalysts, primarily due to their enhanced ability to abstract hydrogen atoms. researchgate.net The nitro group in this compound exemplifies this effect. Future work will likely focus on synthesizing derivatives with a wider array of electronic properties to create a library of catalysts tailored for specific applications. For instance, modifying the structure with different electron-donating or -withdrawing groups can adjust the reduction potential of the catalyst system. This is particularly relevant when these compounds are used to generate redox-active esters for radical C-C bond-forming reactions, where controlling the rate of radical generation is crucial to prevent undesirable side reactions like dimerization. tcichemicals.com

The strategic placement of substituents can also influence other properties such as solubility and stability. By creating derivatives with tailored lipophilic or hydrophilic characteristics, researchers can optimize catalyst performance in various solvent systems, including environmentally benign media like water or supercritical fluids, or even under solvent-free conditions.

Table 1: Comparison of Reduction Potentials for Various Substituted N-Hydroxyphthalimide Esters

N-Hydroxyphthalimide DerivativeSubstituent TypeRelative Reduction Potential (Ep vs. Fc+/Fc)Implication for Reactivity
N-Hydroxy-4-nitrophthalimideStrongly Electron-Withdrawing-1.213 VEasier to reduce; generates radicals readily
N-HydroxytetrachlorophthalimideElectron-Withdrawing-1.589 VModerately easy to reduce
N-Hydroxyphthalimide (unsubstituted)Neutral-1.690 VBaseline reactivity
4-Methyl-N-hydroxyphthalimideElectron-Donating-1.704 VMore difficult to reduce
4-Methoxy-N-hydroxyphthalimideStrongly Electron-Donating-1.737 VMost difficult to reduce; suppresses side reactions

Data adapted from TCI Chemicals, 2024. tcichemicals.com

Expansion of Catalytic Scope to New Substrate Classes

While NHPI catalysis is well-established for the aerobic oxidation of hydrocarbons, significant opportunities exist to broaden its application to new substrate classes and reaction types. mdpi.com The PINO radical, generated from NHPI derivatives, is a versatile intermediate capable of more than just initiating oxidation. nih.gov

Future research will increasingly focus on leveraging these catalysts in novel bond-forming reactions. Recent studies have demonstrated the utility of NHPI derivatives in:

C-H Amination: Copper-catalyzed systems using N-hydroxyphthalimide as an amidyl radical precursor have been developed for the direct C-H amination of arenes, providing a straightforward route to aromatic amines. nih.gov

Oxidation of Heteroatom-Containing Compounds: The scope has been expanded to the oxidation of sulfonamides to produce valuable N-sulfonylimines under mild conditions. mdpi.com This method can also be applied in one-pot tandem reactions, such as subsequent Friedel-Crafts arylations. mdpi.com

Decarboxylative Couplings: N-hydroxyphthalimide esters have emerged as powerful radical precursors for C-C bond formation. beilstein-journals.orgnih.gov These redox-active esters can undergo nickel-catalyzed cross-electrophile coupling with aryl halides without the need for light or a photocatalyst, expanding the toolkit for constructing C(sp²)-C(sp³) bonds. acs.org

The development of this compound and other electronically modified derivatives is expected to enhance the efficiency and selectivity of these new transformations, allowing for the functionalization of previously challenging substrates.

Advanced Understanding of Multi-component Catalytic Systems

The efficacy of this compound is often enhanced when used within a multi-component catalytic system. Future research will delve deeper into the mechanistic intricacies of these systems to optimize performance and discover new catalytic synergies. These systems often involve a combination of the NHPI derivative, a co-catalyst (such as a transition metal salt or a secondary organocatalyst), and a terminal oxidant.

A key area of investigation is the precise role each component plays in the catalytic cycle. For example, in systems using sodium chlorite (B76162) as the terminal oxidant, detailed mechanistic studies have identified chlorine dioxide as the active species responsible for oxidizing the N-hydroxyphthalimide anion to the crucial PINO radical. nih.gov Similarly, in C-H amination reactions, the copper co-catalyst is essential for facilitating the desired transformation, which is inhibited in its absence. nih.gov

Understanding these interactions allows for the rational design of more sophisticated systems. This includes photocatalytic approaches where light, a photosensitizer, and the NHPI derivative work in concert to generate radicals under exceptionally mild conditions. beilstein-journals.org Furthermore, combining NHPI esters with other organocatalysts, such as N-heterocyclic carbenes (NHCs), has enabled novel transformations like the decarboxylative coupling of these esters with aldehydes. nih.gov A deeper mechanistic understanding will pave the way for designing integrated catalytic cycles that achieve complex molecular transformations with high efficiency and control.

Sustainable and Green Chemistry Approaches in N-Hydroxyphthalimide Catalysis

Adherence to the principles of green chemistry is a major driver of innovation in catalysis. ijarsct.co.injocpr.com Future research on this compound will be heavily focused on developing more sustainable processes. Key strategies include the heterogenization of the catalyst, the use of benign solvents, and the adoption of energy-efficient activation methods.

Catalyst Immobilization: A significant drawback of homogeneous catalysts like this compound is the difficulty in separating them from the reaction mixture for reuse. chinesechemsoc.org To overcome this, researchers are developing methods to immobilize NHPI derivatives on solid supports. This creates a heterogeneous catalyst that can be easily recovered by simple filtration and recycled multiple times without a significant loss of activity. Promising supports include:

Metal-Organic Frameworks (MOFs) eurekaselect.com

Diamond Nanoparticles promonograph.org

Polymeric Resins

These heterogeneous systems not only facilitate catalyst recycling but also prevent product contamination, which is a crucial consideration in pharmaceutical and fine chemical synthesis. eurekaselect.com

Green Reaction Media: Efforts will continue to be directed towards replacing conventional organic solvents with more environmentally friendly alternatives. Successful NHPI-catalyzed oxidations have already been demonstrated in water and under solvent-free conditions. eurekaselect.comnih.gov

Energy-Efficient Activation: The use of visible light photocatalysis and electrocatalysis represents a sustainable approach to generating the PINO radical, avoiding the need for high temperatures or chemical initiators. chinesechemsoc.org These methods align with the green chemistry goal of designing for energy efficiency. noviams.com

Table 2: Green Chemistry Strategies in N-Hydroxyphthalimide Catalysis

StrategyDescriptionKey AdvantageReference Example
HeterogenizationImmobilizing the NHPI catalyst on a solid support (e.g., MOFs, polymers).Facilitates catalyst recovery, recycling, and reduces product contamination.NHPI adsorbed in a Co(BTC) MOF for allylic oxidation. eurekaselect.com
Use of Benign OxidantsEmploying molecular oxygen (from air) as the terminal oxidant.Atom-economical; the only byproduct is water.Aerobic oxidation of aldehydes to carboxylic acids. nih.gov
Solvent-Free ConditionsConducting the reaction in the absence of any solvent.Eliminates solvent waste, simplifies purification, and increases process intensity.Solvent-free allylic oxidation of α-isophorone. eurekaselect.com
PhotocatalysisUsing visible light to generate the active PINO radical at room temperature.Reduces energy consumption and allows for milder reaction conditions.Radical generation from NHPI esters for C-C bond formation. beilstein-journals.orgnih.gov

Industrial Scale-Up Considerations and Challenges

For this compound catalysis to be widely adopted in industry, several practical challenges must be addressed. While the catalyst is highly effective at the lab scale, transitioning to large-scale production presents economic and engineering hurdles. chinesechemsoc.org

Key Challenges:

Solvent Use: Many NHPI-catalyzed reactions require polar co-solvents to ensure the catalyst remains dissolved. nih.gov On an industrial scale, the use of these solvents increases costs associated with purchase, recovery, and waste disposal.

Process Safety: Aerobic oxidations, particularly of aldehydes, can lead to the accumulation of potentially explosive peracid intermediates. nih.gov A thorough understanding of the reaction kinetics and thermal hazards is crucial for safe process design and scale-up.

Catalyst Stability: The PINO radical can be unstable under certain conditions, leading to catalyst decomposition. researchgate.net Developing more robust derivatives that can withstand industrial process conditions (e.g., higher temperatures, prolonged reaction times) is an ongoing research goal.

Q & A

Basic Research Questions

Q. What are the key safety considerations when handling 3-nitro-N-hydroxyphthalimide in laboratory settings?

  • Methodological Guidance : Always use personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Conduct experiments in a fume hood to avoid inhalation of dust. Follow protocols for handling nitrated compounds, as they may generate reactive byproducts. Store the compound in a cool, dry environment away from oxidizing agents. Reference safety sheets for structurally related N-hydroxyimides (e.g., N-hydroxysuccinimide) for general precautions .

Q. How does the nitro group influence the electrochemical properties of this compound compared to its parent compound, N-hydroxyphthalimide (NHPI)?

  • Data-Driven Answer : The nitro group is a strong electron-withdrawing substituent, increasing the oxidation potential (E₁/₂) of this compound to 1.135 V vs. Ag/AgNO₃, compared to 1.065 V for NHPI . This elevated potential reduces its ability to act as a hydrogen-atom transfer (HAT) catalyst in oxidation reactions. Cyclic voltammetry (CV) is recommended to characterize redox behavior under specific experimental conditions.

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Approach : Nitration of N-hydroxyphthalimide using mixed acids (H₂SO₄/HNO₃) under controlled temperatures (0–5°C) is a standard method. Purification via recrystallization from ethanol/water mixtures ensures high purity. Monitor reaction progress with thin-layer chromatography (TLC) or HPLC to avoid over-nitration .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic activity data for this compound in oxidation reactions?

  • Analysis Framework : Contradictory results (e.g., failed catalysis in benzylic C–H oxidation ) may arise from electronic overstabilization of the radical intermediate. To troubleshoot:

  • Compare redox potentials (CV) with substrate ionization energies.
  • Test alternative solvents (e.g., acetonitrile vs. DMF) to modulate electron transfer.
  • Use spectroscopic methods (EPR) to detect radical intermediates.
  • Reference: Evidence from failed catalytic systems suggests nitro substitution hinders oxidation under mild conditions .

Q. What experimental design principles optimize the use of this compound in radical-mediated reactions?

  • Methodological Recommendations :

  • Redox Matching : Pair with co-catalysts (e.g., Mn(III) salts) to lower effective activation barriers.
  • Solvent Selection : Use polar aprotic solvents to stabilize charged intermediates.
  • Kinetic Profiling : Conduct time-resolved experiments to identify rate-limiting steps.
  • Table : Key Parameters for Optimization
ParameterOptimal Range
Temperature25–60°C
SolventAcetonitrile, DMF
Co-catalystMn(OAc)₃, FeCl₃
Substrate/Catalyst Ratio1:0.1–0.5
  • Reference: Mechanistic insights from analogous NHPI systems .

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?

  • Computational Strategy :

  • Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO) and predict sites of radical formation.
  • Simulate transition states for HAT processes to compare activation energies with NHPI derivatives.
  • Validate models with experimental kinetic data (e.g., Arrhenius plots).
  • Reference: Electrochemical data from provides baseline parameters for simulations.

Q. What analytical techniques validate the stability of this compound under reaction conditions?

  • Validation Protocol :

  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles.
  • NMR Spectroscopy : Monitor structural integrity in deuterated solvents (e.g., DMSO-d₆) post-reaction.
  • Mass Spectrometry (MS) : Detect degradation products or unintended nitration byproducts.
  • Reference : Stability protocols adapted from N-hydroxyimide literature .

Reproducibility and Reporting

Q. How can researchers ensure reproducibility in studies involving this compound?

  • Best Practices :

  • Document redox potentials, solvent purity, and catalyst/substrate ratios in detail.
  • Adhere to NIH guidelines for reporting preclinical experiments, including statistical validation of replicates .
  • Share raw electrochemical data (CV traces) and crystallographic files (if available) in supplementary materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.